molecular formula C17H17N3O2 B2487722 2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-01-1

2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2487722
M. Wt: 295.342
InChI Key: RFBDVBIISWQNMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole compounds involves acid-catalyzed reactions or condensation reactions between different organic precursors. For example, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized with a yield of 88% from a reaction involving 5-methyl-1-phenyl-1H-1,2,3- triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions (Alotaibi et al., 2018). Such processes typically require precise control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction, nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations, are essential for elucidating the geometric parameters, electronic properties, and molecular electrostatic potentials of the compound. Studies have shown detailed molecular structure characterization through single crystal X-ray diffraction and DFT/B3LYP calculations, revealing bond lengths, angles, and electronic properties (Beytur & Avinca, 2021).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including cyclization, aminomethylation, and reactions with aldehydes to form novel heterocyclic compounds with potential biological activities. The synthesis of such compounds often explores their reactivity towards different organic reagents, resulting in a variety of derivatives with unique chemical properties (Bekircan et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and substituents of the triazole compound. These properties are crucial for understanding the material's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the electronic structure of the triazole ring and its substituents. DFT calculations and spectroscopic analyses provide insights into the ionization potential, electron affinity, energy gap, and other electronic properties that dictate the compound's chemical behavior (Kotan & Yuksek, 2021).

Scientific Research Applications

Synthesis and Crystal Structure Analysis :Another study focused on the synthesis, characterization, and biological profile exploration of a similar compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one. The study's objective included the analysis of tautomeric interconversion through X-ray diffraction and DFT analysis. It also assessed the compound's in vitro enzyme inhibition activities, specifically its potential as an inhibitor for acetylcholinesterase and α-glucosidase, indicating its relevance in addressing diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Inhibition of CYP1A1 Activity :Novel fused 1,2,4-triazine derivatives, structurally related to the compound , were synthesized and analyzed for their inhibitory activities, particularly targeting CYP1A1 activity. The study demonstrated that certain synthesized compounds possess significant inhibitory effects, indicating their potential as anticancer drugs. The study also highlighted the interaction of these compounds with specific amino acids through H-bonds, which could be crucial for understanding their mode of action (El Massry et al., 2012).

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-13-18-19(12-14-8-10-16(22-2)11-9-14)17(21)20(13)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBDVBIISWQNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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